3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione
Description
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione is a maleimide-derived compound featuring a 4-chlorophenyl substituent at the 3-position and a 1-methylindole moiety at the 4-position of the pyrrole-2,5-dione core. The 4-chlorophenyl group distinguishes it from closely related dichlorophenyl derivatives, such as SB216763 (3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione), which is a well-characterized GSK-3 inhibitor .
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c1-22-10-14(13-4-2-3-5-15(13)22)17-16(18(23)21-19(17)24)11-6-8-12(20)9-7-11/h2-10H,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVBRRKUKTEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416131 | |
| Record name | 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125313-99-7 | |
| Record name | 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 3,4-Dichlorofuran-2,5-dione
3,4-Dichlorofuran-2,5-dione serves as a versatile precursor for maleimide synthesis. In one approach, this compound reacts with 4-chloroaniline under reflux in acetic acid to form 3,4-dichloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbons, followed by cyclization (Scheme 1).
Reaction Conditions
Functionalization with Indole Moieties
Introducing the 1-methylindol-3-yl group requires subsequent substitution at the 3- or 4-position of the maleimide ring. A common strategy involves Suzuki-Miyaura coupling or direct alkylation using pre-formed indole derivatives.
Substitution Strategies for Indole Incorporation
Suzuki Coupling with Indole Boronic Acids
Palladium-catalyzed cross-coupling reactions enable the introduction of indole groups. For example, 3,4-dichloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione reacts with 1-methyl-1H-indol-3-ylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) to replace one chlorine atom with the indole moiety.
Optimized Conditions
Direct Alkylation of Maleimide Intermediates
BF₃·OEt₂-catalyzed C3-alkylation offers an alternative route. Maleimide derivatives react with 1-methylindole in ethyl acetate at 60°C, facilitated by Lewis acid catalysis, to form the desired adduct. This method avoids pre-functionalized boronic acids but requires precise control of reaction stoichiometry.
Key Data
Final Functionalization and Purification
Methylation of Indole Nitrogen
To install the 1-methyl group on the indole, dimethyl sulfate or methyl iodide is used under basic conditions (e.g., K₂CO₃ in DMF). This step typically follows indole incorporation to prevent interference during coupling reactions.
Procedure
Crystallization and Characterization
The crude product is recrystallized from ethanol to yield pure this compound. Structural confirmation relies on:
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¹H NMR : Aromatic protons at δ 7.5–8.3 ppm, methyl singlet at δ 3.7 ppm.
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MS : Molecular ion peak at m/z 336.772 (calc. for C₁₉H₁₃ClN₂O₂).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity | Requires boronic acid synthesis | 55–65% |
| Direct Alkylation | Simplified reagent preparation | Moderate yields | 70–78% |
| Stepwise Substitution | Compatible with sensitive groups | Multi-step, time-consuming | 60–75% |
Scalability and Industrial Relevance
While lab-scale synthesis achieves moderate yields, industrial production faces challenges:
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Cost of Palladium Catalysts : Suzuki couplings require expensive Pd complexes, necessitating catalyst recovery systems.
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Solvent Waste : Large-scale acetic acid or dioxane use demands solvent recycling protocols.
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Purification Efficiency : Column chromatography is impractical for bulk batches, favoring crystallization optimization.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Solubility and Physicochemical Properties
Substituents also impact solubility, which affects bioavailability and formulation:
*Estimated based on reduced halogenation.
- The dichlorophenyl group in SB216763 increases lipophilicity, reducing aqueous solubility (<1 mg/mL in water) . The 4-chlorophenyl analog may exhibit marginally better solubility due to fewer chlorine atoms but remains poorly water-soluble.
- Methoxybenzylamino derivatives (e.g., IM-63, IM-64) show improved solubility through polar functional groups, though their biological targets differ .
Structural Activity Relationships (SAR)
- Halogenation: Dichlorophenyl > monochlorophenyl in GSK-3 inhibition due to enhanced hydrophobic binding .
- Indole N-methylation : Critical for preventing metabolic degradation; 1-methylindole is a common pharmacophore in maleimide-based inhibitors .
- Aminoalkyl side chains: Improve water solubility but may divert activity from kinase inhibition to other pathways (e.g., IM-63/64) .
Biological Activity
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological properties, and mechanisms of action based on a variety of research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClN3O2. The compound features a pyrrole ring fused with an indole structure and a chlorophenyl group. Its unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O2 |
| Molecular Weight | 343.79 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrrole and indole rings. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines:
- Colon Cancer : The compound demonstrated significant inhibitory effects on colon cancer cell lines such as HCT-116 and SW-620 with GI50 values in the nanomolar range (approximately M) .
- Breast Cancer : In vitro studies indicated that it was more effective than doxorubicin against breast cancer cells (MCF-7), suggesting a promising profile for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of Tyrosine Kinases : Similar compounds have been identified as potential inhibitors of tyrosine kinases such as EGFR and VEGFR2, which are critical in cancer cell proliferation .
- Membrane Interaction : Studies indicate that these compounds can interact with lipid bilayer membranes, potentially altering their properties and affecting cellular signaling pathways .
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which may contribute to their overall anticancer efficacy by reducing oxidative stress within cells .
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical models:
- Study on Colon Cancer Models : In a chemically induced colon cancer model in rats, treatment with this compound resulted in reduced tumor growth compared to control groups .
- MTT Assay Results : Various derivatives were screened using the MTT assay, demonstrating significant antiproliferative activity against HepG-2 liver cancer cells and MCF-7 breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
